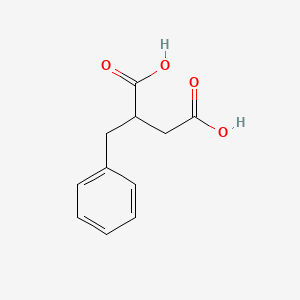

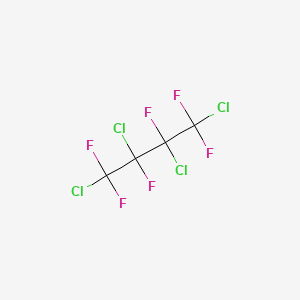

![molecular formula C10H16O B3415778 (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol CAS No. 374898-56-3](/img/structure/B3415778.png)

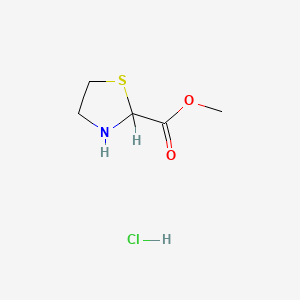

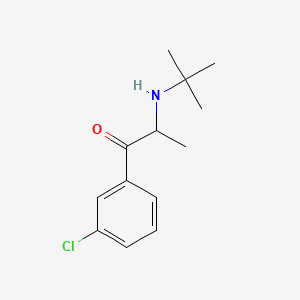

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 152.120115130 g/mol and the complexity rating of the compound is 146. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bio-Ethanol Dehydration to Hydrocarbons

Research on bio-ethanol dehydration to hydrocarbons using Ga2O3/Beta zeolites with various Si/Al2 ratios highlights the potential of biomass as a sustainable energy source. This study investigates the conversion of methanol or ethanol to gasoline-range hydrocarbons via dehydration and other reactions, indicating the pore size of zeolites controls the product distribution from these processes (Varbanov et al., 2014).

Fuel Cell Applications of Chemically Synthesized Zeolite

The development of Zeolite Modified Electrodes (ZMEs) for Direct Alcohol Fuel Cells (DAFCs) showcases the role of novel catalysts in generating clean energy by electro-oxidation of methanol and ethanol. This highlights the pursuit of alternative, clean energy sources to address the global energy crisis, pointing towards the potential application of complex organic compounds in energy production (Daas & Ghosh, 2016).

Hydrogen Production from Methanol Thermochemical Conversion

A comprehensive review of hydrogen production from methanol emphasizes the importance of catalyst development and reactor technology in enhancing the efficiency and sustainability of hydrogen production. This study discusses various production pathways, including methanol steam reforming and partial oxidation, underscoring the role of copper-based catalysts and novel reactor designs (García et al., 2021).

Methanol to Propylene Conversion

Research on the conversion of methanol to propylene, a value-added process critical for petrochemical production, highlights the significance of catalysts like SAPO-34 and ZSM-5. This indicates the importance of structured catalysts in improving selectivity for olefins and reducing aromatic formation, which may relate to the broader applications of complex organic compounds in chemical synthesis (Ali et al., 2019).

Methanol as a Marker for Insulating Paper Degradation

The use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers illustrates its potential in industrial applications. This application focuses on monitoring cellulosic insulation degradation, suggesting the utility of methanol and related compounds in diagnostic and monitoring technologies (Jalbert et al., 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the bicyclic ring system and the introduction of the hydroxyl group at the 9-position of the ring system.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methanol", "Acetic acid", "Sodium acetate", "Palladium on carbon" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of a catalytic amount of palladium on carbon to form the bicyclic ring system.", "Step 2: The resulting product is then treated with sodium borohydride to reduce the double bond in the ring system.", "Step 3: The product from step 2 is then treated with sodium hydroxide to hydrolyze the ester group and form the corresponding carboxylic acid.", "Step 4: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 5: The acid chloride is then reacted with methanol in the presence of a base such as sodium acetate to form the corresponding methyl ester.", "Step 6: The methyl ester is then reduced using sodium borohydride to form the corresponding alcohol.", "Step 7: The alcohol is then treated with hydrochloric acid to form the hydrochloride salt.", "Step 8: The hydrochloride salt is then treated with sodium hydroxide to form the free base.", "Step 9: The free base is then purified using standard techniques such as recrystallization or chromatography to obtain the final product, (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol." ] } | |

Numéro CAS |

374898-56-3 |

Formule moléculaire |

C10H16O |

Poids moléculaire |

152.23 g/mol |

Nom IUPAC |

[(1S,8R)-9-bicyclo[6.1.0]non-4-enyl]methanol |

InChI |

InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2/t8-,9+,10? |

Clé InChI |

NXQRWDARQUYASW-ULKQDVFKSA-N |

SMILES isomérique |

C1C[C@@H]2[C@@H](C2CO)CCC=C1 |

SMILES |

C1CC2C(C2CO)CCC=C1 |

SMILES canonique |

C1CC2C(C2CO)CCC=C1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.